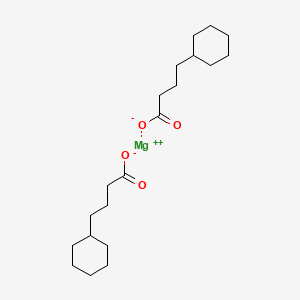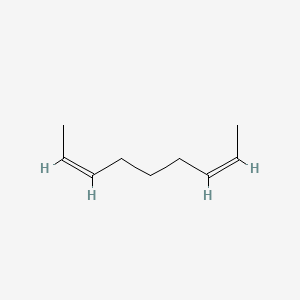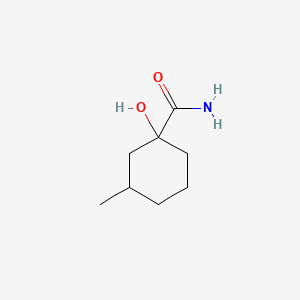
Magnesium 4-cyclohexylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium 4-cyclohexylbutanoate is an organometallic compound that features a magnesium ion coordinated to a 4-cyclohexylbutanoate ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium 4-cyclohexylbutanoate typically involves the reaction of magnesium with 4-cyclohexylbutanoic acid. One common method involves the use of a Grignard reagent, such as cyclohexylmagnesium bromide, which reacts with 4-cyclohexylbutanoic acid to form the desired compound . The reaction is usually carried out in an anhydrous ether solvent under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium 4-cyclohexylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different organometallic species.
Substitution: The 4-cyclohexylbutanoate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using reagents like halides or other organometallic compounds.
Major Products Formed
Oxidation: Magnesium oxide and cyclohexylbutanoic acid derivatives.
Reduction: Various reduced organometallic species.
Substitution: New magnesium complexes with different ligands.
Applications De Recherche Scientifique
Magnesium 4-cyclohexylbutanoate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a magnesium supplement.
Industry: It is used in the production of advanced materials, such as lightweight alloys and high-performance polymers
Mécanisme D'action
The mechanism of action of Magnesium 4-cyclohexylbutanoate involves its interaction with various molecular targets. In biological systems, it may act as a cofactor for enzymes, facilitating catalytic reactions. The magnesium ion can also interact with nucleic acids and proteins, influencing their structure and function. Additionally, the compound can participate in redox reactions, contributing to cellular metabolism and energy production .
Comparaison Avec Des Composés Similaires
Magnesium 4-cyclohexylbutanoate can be compared with other magnesium carboxylates, such as magnesium acetate, magnesium propionate, and magnesium formate . These compounds share similar coordination chemistry but differ in their ligand structures and properties. This compound is unique due to its cyclohexylbutanoate ligand, which imparts distinct steric and electronic effects, influencing its reactivity and applications.
List of Similar Compounds
- Magnesium acetate
- Magnesium propionate
- Magnesium formate
- Magnesium citrate
- Magnesium sulfate
Propriétés
Formule moléculaire |
C20H34MgO4 |
|---|---|
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
magnesium;4-cyclohexylbutanoate |
InChI |
InChI=1S/2C10H18O2.Mg/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 |
Clé InChI |
QSMVRMKSCBMQIF-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)
![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)












